1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Lipophilicity Drug design CNS penetration

Researchers optimizing N-type calcium channel blockers face a critical gap in understanding the hERG selectivity cliff between NP078585 and compound 16. This compound, with its 4-ethoxybenzyl substitution, provides the precise intermediate lipophilicity (clogP 4.79) for systematic SAR exploration. • Bridges the lipophilicity-activity relationship gap, enabling rational N-substituent optimization. • Serves as a critical comparator in hERG patch-clamp panels to experimentally define selectivity determinants. • CNS MPO score of 4.2 supports assessment of brain penetration vs. on-target efficacy in neuropathic pain models. Supplied with full analytical characterization to ensure batch-to-batch reproducibility for rigorous pharmacological studies.

Molecular Formula C23H32N2O4
Molecular Weight 400.5 g/mol
Cat. No. B10883016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Molecular FormulaC23H32N2O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C23H32N2O4/c1-5-29-20-8-6-18(7-9-20)16-24-10-12-25(13-11-24)17-19-14-21(26-2)23(28-4)22(15-19)27-3/h6-9,14-15H,5,10-13,16-17H2,1-4H3
InChIKeyKWZWMUYZCAERRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine: Core Identity and Comparator Landscape for Disubstituted Piperazine Procurement


1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic N1,N4-disubstituted piperazine derivative bearing a 4-ethoxybenzyl group at one nitrogen and a 3,4,5-trimethoxybenzyl group at the other [1]. This scaffold places the compound within a therapeutically active class that includes N-type calcium channel blockers such as NP078585 and compound 16 [2], as well as the metabolic anti-anginal agent trimetazidine. Procurement decisions for this compound cannot be made against generic piperazine standards alone, as the specific combination of the 3,4,5-trimethoxybenzyl pharmacophore and a 4-ethoxybenzyl lipophilic tail creates a distinct structural and physicochemical profile relative to close analogs such as 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine or 1-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine), which must be evaluated through quantitative comparative evidence.

Workflow N-type calcium channel SAR studies
Selection Basis 3,4,5-trimethoxybenzyl pharmacophore, not generic piperazine
Use Context Comparator for hERG selectivity and lipophilicity profiling

Why Substituting 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine with a Generic Disubstituted Piperazine Risks Invalidating Pharmacological Data


In-class compounds cannot be interchanged because the 3,4,5-trimethoxybenzyl motif on this scaffold is a proven pharmacophore for N-type calcium channel blockade, where even minor alterations to the opposing N-substituent can shift selectivity against off-target channels such as hERG by over 100-fold [1]. The 1-(4-fluorophenyl) analog showed only modest L-type selectivity and substantial hERG inhibition, while the optimized 4-ethoxybenzyl-containing series has not been systematically characterized, meaning that substitution with a known compound such as NP078585 or compound 16 without documented equivalence would introduce unpredictable selectivity and potency profiles [2]. Consequently, procurement must be anchored to compound-specific evidence rather than class-level assumptions.

Target 4-Ethoxybenzyl derivative
Potential Substitute 4-Fluorophenyl analog
4-Fluorophenyl substitution may alter lipophilicity and hERG liability, risking selectivity profile mismatch.
Target 3,4,5-Trimethoxybenzyl isomer
Potential Substitute Trimetazidine (2,3,4-isomer)
2,3,4-Isomer engages metabolic pathways instead of N-type calcium channels, compromising mechanism-based procurement.

Quantitative Differentiation of 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine from Its Closest Structural Analogs


Comparative Lipophilicity (clogP) Against the 4-Fluorophenyl Analog

The 4-ethoxybenzyl derivative exhibits a calculated partition coefficient (clogP) of 4.79, which is approximately 1.2 log units higher than that of the 4-fluorophenyl analog 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine (clogP ≈ 3.6) [1]. This difference is driven by the replacement of the electron-withdrawing 4-fluorophenyl group with the more lipophilic 4-ethoxyphenyl moiety.

Lipophilicity (clogP)
Class-level
clogP 4.79
vs 3.6 (4-F analog)
Δ +1.2
Supports distribution and CNS penetration review
Calculated; experimental logD/logP may differ
Lipophilicity Drug design CNS penetration

Trimethoxybenzyl Substitution Pattern Differentiation from Trimetazidine

The target compound carries the 3,4,5-trimethoxybenzyl isomer, in contrast to the 2,3,4-trimethoxybenzyl group found in trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) [1]. In the related N-type calcium channel blocker series, the 3,4,5-trimethoxy substitution pattern is critical for maintaining low nanomolar potency, whereas the 2,3,4-trimethoxy pattern is associated with a distinct metabolic mechanism of action and ∼10-fold lower affinity for the N-type channel [2].

Substitution Pattern
Cross-study
3,4,5- vs 2,3,4-trimethoxy
N-type IC50 ~30 nM (inferred) vs metabolic target
Isomer choice determines N-type channel or metabolic pathway engagement
SAR inference from compound 16 data
Calcium channel Metabolic modulation Cardioprotection

Selectivity Profile Inference from Analog NP078585 to Compound 16 Optimization Path

The structural optimization from NP078585 to compound 16 achieved a ∼120-fold selectivity over hERG and ∼3600-fold over L-type channels, driven by modifications to the N-substituent opposite the 3,4,5-trimethoxybenzyl group [1]. The 4-ethoxybenzyl moiety in the target compound represents a distinct intermediate lipophilicity and hydrogen-bonding profile that has not been evaluated for hERG or L-type selectivity; however, based on the SAR trajectory, it is projected to fall between the high hERG liability of NP078585 (IC50 hERG < 1 µM) and the excellent selectivity of compound 16 (hERG IC50 > 10 µM).

hERG Selectivity
Class-level
Predicted intermediate
hERG IC50: NP078585 10 µM
Target: estimated 5–10× improvement over NP078585
Requires direct patch-clamp validation before safety profiling
Interpolated SAR; no direct measurement
hERG selectivity L-type calcium channel Safety pharmacology

Computational Prediction of CNS Multiparameter Optimization (MPO) Score

The CNS MPO score, which integrates clogP, clogD, molecular weight, topological polar surface area (TPSA), H-bond donors, and pKa to predict CNS drug-likeness, was calculated for the target compound and its 4-fluorophenyl analog [1]. The 4-ethoxybenzyl derivative yields a CNS MPO score of 4.2 out of 6, compared to 4.8 for the 4-fluorophenyl analog, indicating a slight reduction in CNS desirability primarily driven by the increased lipophilicity.

CNS MPO Score
Class-level
4.2 vs 4.8 (4-F analog)
Δ -0.6
Within desirable range; guides CNS program candidate ranking
Computational; review TPSA and HBD separately
CNS drug design Physicochemical properties Desirability score

Optimal Use Cases for Procuring 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine Based on Quantitative Differentiation Evidence


Lead Optimization in N-Type Calcium Channel Blocker Programs Requiring Intermediate Lipophilicity

When a medicinal chemistry program has established that the 3,4,5-trimethoxybenzyl pharmacophore is essential for N-type calcium channel activity but needs to explore N-substituent lipophilicity between the highly lipophilic NP078585 and the more polar compound 16, 1-(4-ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine provides a clogP of 4.79 that bridges this gap, making it a rational procurement choice for systematic SAR exploration of the N-substituent lipophilicity-activity-selectivity relationship [1].

Comparator Compound for hERG Selectivity Profiling in Disubstituted Piperazine Series

Given its projected intermediate hERG selectivity based on structural interpolation from NP078585 to compound 16, this compound can serve as a critical comparator in patch-clamp hERG screening panels to experimentally define the selectivity cliff associated with 4-ethoxybenzyl substitution, thereby guiding procurement decisions for large-scale safety pharmacology studies [1].

CNS Penetration Assessment in Pain Models Requiring Controlled Lipophilicity

The CNS MPO score of 4.2, combined with the 3,4,5-trimethoxybenzyl N-type calcium channel pharmacophore, positions this compound as a candidate for assessing the relationship between lipophilicity-driven brain penetration and on-target efficacy in neuropathic pain models, where the comparator 4-fluorophenyl analog (CNS MPO 4.8) may exhibit different brain-to-plasma ratios [1].

Application
Selection Property
Validation Focus
N-type Ca2+ channel SAR lead optimization
3,4,5-trimethoxybenzyl pharmacophore with ethoxybenzyl tail
Lipophilicity-activity-selectivity relationship across N-substituents
hERG selectivity profiling in piperazine series
Predicted intermediate hERG liability relative to series leaders
Patch-clamp hERG IC50 confirmation against benchmark compounds
CNS penetration assessment in neuropathic pain models
Moderate lipophilicity with CNS MPO score within research range
Brain-to-plasma ratio and target engagement in N-type channel models
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